Methyl 5-phenylfuran-2-carboxylate

Description

BenchChem offers high-quality Methyl 5-phenylfuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-phenylfuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

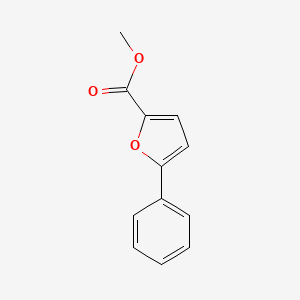

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-phenylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-14-12(13)11-8-7-10(15-11)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWRCTAAHRAAGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460867 | |

| Record name | Methyl 5-phenylfuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52939-03-4 | |

| Record name | Methyl 5-phenylfuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Guide to the Synthesis of Methyl 5-phenylfuran-2-carboxylate from Furfural

Executive Summary

Methyl 5-phenylfuran-2-carboxylate and its derivatives represent a significant class of compounds in medicinal chemistry and materials science, often serving as key structural motifs in phosphodiesterase type 4 (PDE4) inhibitors and other biologically active molecules.[1] The synthesis of this valuable scaffold from furfural, a readily available platform chemical derived from biomass, presents a sustainable and cost-effective approach. This guide provides an in-depth technical overview of a robust and logical three-step synthetic pathway, beginning with the Meerwein arylation of furfural, followed by oxidation of the resulting aldehyde, and culminating in a Fischer esterification. The narrative emphasizes the mechanistic rationale behind procedural choices, providing field-proven insights and detailed, self-validating protocols to ensure reproducibility and success.

Strategic Overview: A Three-Step Approach

The transformation of furfural into Methyl 5-phenylfuran-2-carboxylate necessitates two primary modifications: the introduction of a phenyl group at the C5 position of the furan ring and the conversion of the C2 aldehyde functionality into a methyl ester. A logical and efficient synthetic strategy addresses these modifications sequentially.

The chosen pathway proceeds as follows:

-

C-H Arylation: A direct C-C bond formation via the Meerwein arylation of furfural to synthesize the intermediate, 5-phenylfuran-2-carbaldehyde. This approach is advantageous as it functionalizes the furan ring directly without requiring prior halogenation.

-

Oxidation: Selective oxidation of the aldehyde group in 5-phenylfuran-2-carbaldehyde to the corresponding carboxylic acid, yielding 5-phenylfuran-2-carboxylic acid.

-

Esterification: Conversion of the carboxylic acid to the final target molecule, Methyl 5-phenylfuran-2-carboxylate, through a classic acid-catalyzed Fischer esterification.

This strategy is designed to build molecular complexity in a controlled manner, utilizing well-established and reliable chemical transformations.

The Synthetic Pathway: From Biomass to Target Molecule

The overall workflow is designed for clarity and efficiency, with distinct steps for synthesis and purification.

Caption: Overall synthetic workflow from furfural to the target ester.

In-Depth Analysis of Synthetic Transformations

Step 1: Meerwein Arylation of Furfural

The Meerwein arylation is a powerful reaction that forms a C-C bond by adding an aryl group to an electron-deficient unsaturated system.[2][3] Discovered by Hans Meerwein in 1939, this reaction proceeds via a radical mechanism and is typically catalyzed by copper salts.[4][5]

Mechanistic Insight: The reaction is initiated by the in situ formation of an aryl diazonium salt from an aromatic amine (e.g., aniline). A copper(I) catalyst then reduces the diazonium salt through a single-electron transfer, leading to the loss of dinitrogen gas and the formation of a highly reactive aryl radical.[6] This radical adds to the electron-rich furan ring, preferentially at the C5 position due to electronic and steric factors. Subsequent steps involving the copper catalyst regenerate the active catalyst and lead to the arylated product.

Caption: Simplified mechanism of the copper-catalyzed Meerwein arylation.

Experimental Protocol 1: Synthesis of 5-Phenylfuran-2-carbaldehyde

This protocol is adapted from established procedures for the Meerwein arylation of furan derivatives.[7][8]

Materials:

-

Aniline (1.0 eq)

-

Concentrated Hydrochloric Acid (3.0 eq)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Furfural (1.2 eq)

-

Copper(II) Chloride (CuCl₂) (0.15 eq)

-

Acetone

-

Ice, Water

Procedure:

-

Diazotization: In a three-neck flask equipped with a mechanical stirrer and thermometer, prepare a solution of aniline (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq). Cool the vigorously stirred solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid. Stir for an additional 15 minutes at 0-5 °C.

-

Arylation: In a separate, larger vessel, dissolve furfural (1.2 eq) and CuCl₂ (0.15 eq) in acetone. Cool this solution to 0-5 °C.

-

Add the freshly prepared, cold diazonium salt solution to the furfural solution slowly over 30-45 minutes. Vigorous gas evolution (N₂) will be observed. Maintain the reaction temperature between 5-10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Workup and Purification: Pour the reaction mixture into a large volume of cold water and extract with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-phenylfuran-2-carbaldehyde as a solid.

Step 2: Oxidation to 5-Phenylfuran-2-carboxylic Acid

With the aldehyde intermediate in hand, the next step is a selective oxidation to the carboxylic acid. While many oxidants can achieve this, a mild and effective method is required to avoid degradation of the furan ring. The Tollens' reagent (using silver oxide) or related silver-based oxidants provide high yields for converting furan-2-carbaldehydes to their corresponding acids. This method is preferable to harsher oxidants like potassium permanganate.

Experimental Protocol 2: Synthesis of 5-Phenylfuran-2-carboxylic Acid

Materials:

-

5-Phenylfuran-2-carbaldehyde (1.0 eq)

-

Silver(I) Oxide (Ag₂O) (1.5 eq) or freshly prepared Tollens' reagent

-

Sodium Hydroxide (NaOH) (3.0 eq)

-

1,4-Dioxane and Water

-

Hydrochloric Acid (for acidification)

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 5-phenylfuran-2-carbaldehyde (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium hydroxide (3.0 eq) and stir until a clear solution is obtained.

-

Add silver(I) oxide (1.5 eq) to the solution. The mixture will turn dark as a silver mirror or precipitate forms.

-

Heat the reaction mixture to 50-60 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup and Purification: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the silver metal.

-

Wash the filtrate with diethyl ether to remove any unreacted starting material or non-acidic impurities.

-

Carefully acidify the aqueous layer with concentrated HCl at 0 °C until the pH is ~2. A precipitate of 5-phenylfuran-2-carboxylic acid will form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.[9]

Step 3: Fischer Esterification

The final step is the conversion of the carboxylic acid to its methyl ester. The Fischer esterification is a classic, equilibrium-controlled reaction that is highly effective for this purpose.[10] By using a large excess of the alcohol (methanol), the equilibrium is driven towards the product side, making it a reliable and scalable method.

Experimental Protocol 3: Synthesis of Methyl 5-phenylfuran-2-carboxylate

Materials:

-

5-Phenylfuran-2-carboxylic acid (1.0 eq)

-

Methanol (large excess, serves as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)

Procedure:

-

Reaction Setup: Suspend 5-phenylfuran-2-carboxylic acid (1.0 eq) in a large excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirred suspension.

-

Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-8 hours. The solid should dissolve as the reaction progresses. Monitor by TLC.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) to afford Methyl 5-phenylfuran-2-carboxylate as a pure crystalline solid.

Data Summary and Characterization

Successful synthesis requires rigorous characterization of the final product. The following tables summarize the expected outcomes and key analytical data for Methyl 5-phenylfuran-2-carboxylate.

Table 1: Summary of Synthetic Steps and Expected Yields

| Step | Transformation | Key Reagents | Typical Yield |

| 1 | Furfural → 5-Phenylfuran-2-carbaldehyde | Aniline, NaNO₂, CuCl₂ | 40-60% |

| 2 | Aldehyde → Carboxylic Acid | Ag₂O, NaOH | 85-95% |

| 3 | Carboxylic Acid → Methyl Ester | Methanol, H₂SO₄ | 90-98% |

Table 2: Characterization Data for Methyl 5-phenylfuran-2-carboxylate

| Property | Expected Value |

| CAS Number | 52939-03-4[11] |

| Molecular Formula | C₁₂H₁₀O₃ |

| Molecular Weight | 202.21 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 75-78 °C |

| ¹H NMR (CDCl₃) | δ ~7.80-7.70 (m, 2H), 7.50-7.35 (m, 3H), 7.22 (d, 1H), 6.85 (d, 1H), 3.90 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ ~159.0, 155.0, 145.5, 130.0, 129.0, 128.5, 124.5, 119.5, 109.0, 52.0 |

Conclusion

This guide outlines a logical, efficient, and well-documented pathway for the synthesis of Methyl 5-phenylfuran-2-carboxylate from the bio-renewable feedstock, furfural. By employing a sequence of Meerwein arylation, selective oxidation, and Fischer esterification, researchers can reliably produce this valuable compound. The provided protocols, grounded in established chemical principles, offer a clear and reproducible methodology for laboratory-scale synthesis, serving as a foundational resource for professionals in chemical research and drug development.

References

- Meerwein arylation - Grokipedia. (n.d.).

-

Meerwein arylation - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

- Rondestvedt, Jr., C. S. (1976). Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction). Organic Reactions, 24, 225-259.

-

Meerwein arylation - chemeurope.com. (n.d.). Retrieved March 7, 2026, from [Link]

- Brachet, E., Ghosh, I., Ghosh, T., & König, B. (2011). Photocatalytic Arylation of Alkenes, Alkynes and Enones with Diazonium Salts. Chemistry-A European Journal, 17(42), 11848-11854.

- Obushak, N. D., Lesyuk, A. I., Gorak, Y. I., & Matiichuk, V. S. (2004). Mechanism of Meerwein arylation of furan derivatives. Russian Journal of Organic Chemistry, 40(7), 993-999.

- Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals. (2022, May 11). IntechOpen.

- The Development and Synthetic Applications of the Meerwein Reaction. (2014, August 5).

-

Mechanism of Meerwein arylation of furan derivatives | Scilit. (n.d.). Retrieved March 7, 2026, from [Link]

- Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. (2021). Organic & Biomolecular Chemistry, 19(3), 603-610.

- Use of carboxylic acids and furanic molecules for esterification. (2017).

- 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2022). MDPI.

- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.

- Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters, 30(23), 127593.

-

5-PHENYLFURAN-2-CARBOXYLIC ACID METHYL ESTER | Chemsrc. (n.d.). Retrieved March 7, 2026, from [Link]

- Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. (2022). Journal of the American Chemical Society, 144(3), 1133-1142.

-

5-Phenylfuran-2-carboxylic acid | C11H8O3 | CID 736255 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

- Efficient Method for the Synthesis of 5-Methylfurfural from l-Rhamnose Using a Biphasic System. (2025). MDPI.

- Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. (2001). Advances in Carbohydrate Chemistry and Biochemistry, 57, 29-94.

-

Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

- 1. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Meerwein arylation - Wikipedia [en.wikipedia.org]

- 3. Meerwein_arylation [chemeurope.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Chemicals [chemicals.thermofisher.cn]

- 6. Photocatalytic Arylation of Alkenes, Alkynes and Enones with Diazonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scilit.com [scilit.com]

- 9. 5-Phenylfuran-2-carboxylic acid | C11H8O3 | CID 736255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. CAS#:52939-03-4 | 5-PHENYLFURAN-2-CARBOXYLIC ACID METHYL ESTER | Chemsrc [chemsrc.com]

An In-depth Technical Guide to Methyl 5-phenylfuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-phenylfuran-2-carboxylate, a notable member of the furan derivative family, is a molecule of significant interest in the fields of medicinal chemistry and organic synthesis. The furan ring, an electron-rich five-membered heterocycle, serves as a versatile scaffold in drug discovery, often acting as a bioisostere for a phenyl ring, which can enhance metabolic stability and modulate drug-receptor interactions. The strategic placement of a phenyl group at the 5-position and a methyl carboxylate group at the 2-position creates a unique electronic and structural environment, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical identity, structure, synthesis, and potential applications, with a particular focus on its relevance to drug development.

Chemical Identity and Structure

Molecular Formula: C₁₂H₁₀O₃[3]

Molecular Weight: 202.21 g/mol [1][4]

The structure of Methyl 5-phenylfuran-2-carboxylate consists of a central furan ring substituted at the C2 and C5 positions with a methyl carboxylate group and a phenyl group, respectively.[1] The furan ring system is inherently electron-rich and is considered the most reactive among the five-membered heterocyclic compounds, typically undergoing electrophilic substitution reactions at the 2-position.[1]

Molecular Structure Diagram:

Caption: 2D structure of Methyl 5-phenylfuran-2-carboxylate.

Physicochemical Properties

While specific experimental data for Methyl 5-phenylfuran-2-carboxylate is limited in publicly available literature, its properties can be predicted based on its structure and data from analogous compounds.

| Property | Predicted/Analog Value | Source |

| Physical Form | Solid | [1] |

| Melting Point | 143-147 °C (for Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate) | [1] |

| XlogP | 2.8 | [3] |

| Solubility | Soluble in a range of common organic solvents. | [1] |

Synthesis of Methyl 5-phenylfuran-2-carboxylate

The synthesis of the 5-phenylfuran-2-carboxylate scaffold can be achieved through several modern organic chemistry methodologies. The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns.

Key Synthetic Strategies

Two of the most effective methods for the synthesis of Methyl 5-phenylfuran-2-carboxylate and its derivatives are the Meerwein arylation and palladium-catalyzed cross-coupling reactions.

General Synthetic Workflow Diagram:

Caption: Key synthetic routes to Methyl 5-phenylfuran-2-carboxylate.

Experimental Protocol 1: Modified Meerwein Arylation

The Meerwein arylation offers a direct pathway to introduce an aryl group onto a furan ring using an arenediazonium salt.[1] A typical procedure involves the conversion of an aniline derivative to its corresponding diazonium salt, which is then coupled with a furan derivative in the presence of a copper catalyst.[1]

Step-by-Step Methodology (based on the synthesis of a similar derivative): [5]

-

Diazonium Salt Formation:

-

Dissolve aniline in an appropriate acidic medium (e.g., 6 M HCl).

-

Cool the solution to 0 °C in an ice bath.

-

Add an aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5 °C.

-

-

Coupling Reaction:

-

In a separate flask, prepare a solution of methyl furan-2-carboxylate and a copper(II) chloride catalyst in a suitable solvent like acetone.

-

Add the freshly prepared diazonium salt solution dropwise to the furan solution under stirring.

-

Maintain the reaction temperature in the range of 20-30 °C.

-

-

Work-up and Purification:

-

After the reaction is complete (typically monitored by TLC), filter the formed precipitate.

-

Purify the crude product by flash column chromatography to obtain the desired Methyl 5-phenylfuran-2-carboxylate.

-

Experimental Protocol 2: Palladium-Catalyzed Cross-Coupling (Suzuki Reaction)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are highly efficient for forming carbon-carbon bonds and are particularly effective for introducing the C5-phenyl group onto the furan ring.[1] This method typically involves the reaction of a 5-halofuran derivative with a phenylboronic acid in the presence of a palladium catalyst and a base.

General Procedure:

-

Reaction Setup:

-

In a reaction vessel, combine methyl 5-bromofuran-2-carboxylate (or another suitable 5-halofuran derivative), phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₂CO₃).

-

Add a suitable solvent system, such as a mixture of toluene and water.

-

-

Reaction Conditions:

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.

-

Monitor the progress of the reaction by TLC or GC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture and perform an aqueous work-up.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of Methyl 5-phenylfuran-2-carboxylate relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. The predicted chemical shifts for Methyl 5-phenylfuran-2-carboxylate can be inferred from data on structurally similar compounds.

Predicted ¹H NMR Spectral Data:

The ¹H NMR spectrum is expected to show characteristic signals for the protons on the furan and phenyl rings, as well as the methyl ester group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.20 - 7.80 | Multiplet |

| Furan-H (position 3) | ~7.10 | Doublet |

| Furan-H (position 4) | ~6.80 | Doublet |

| -OCH₃ | ~3.90 | Singlet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data:

The ¹³C NMR spectrum provides information about the carbon skeleton.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~159 |

| Furan C-O (C2 & C5) | 145 - 155 |

| Phenyl C (quaternary) | ~130 |

| Phenyl C-H | 124 - 129 |

| Furan C-H (C3 & C4) | 110 - 120 |

| -OCH₃ | ~52 |

Note: These are predicted values based on known data for similar furan derivatives.[5][6][7]

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 5-phenylfuran-2-carboxylate will exhibit characteristic absorption bands corresponding to its functional groups.

Characteristic Infrared Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| C=O stretch (ester) | 1715 - 1730 |

| C-O stretch (ester) | 1250 - 1300 |

| C=C stretch (aromatic) | 1500 - 1600 |

| C-H stretch (aromatic) | 3000 - 3100 |

| Furan ring vibrations | Multiple bands |

The C=O stretching frequency is a particularly strong and easily identifiable peak in the IR spectrum.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak is expected to be observed.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 202

-

Loss of methoxy group (-OCH₃): m/z = 171

-

Formation of furoylium cation: m/z = 127 (from cleavage of the phenyl group)

-

Phenyl cation: m/z = 77

The fragmentation pattern provides valuable information for confirming the structure of the compound.[9]

Applications in Drug Development

The 5-phenylfuran-2-carboxylic acid scaffold and its derivatives have emerged as a promising class of compounds in medicinal chemistry, with potential applications in various therapeutic areas.

Antimycobacterial Agents

One of the most significant areas of investigation for this class of compounds is in the development of new treatments for tuberculosis (TB).[5] 5-Phenyl-furan-2-carboxylic acids have been identified as a promising new class of antimycobacterial agents that have the ability to interfere with iron homeostasis in mycobacteria.[5]

Iron acquisition is a critical process for the survival and virulence of Mycobacterium tuberculosis. These furan-based compounds have been shown to act as inhibitors of salicylate synthase (MbtI), an enzyme that catalyzes the first step in the biosynthesis of mycobactins, the primary siderophores of M. tuberculosis.[5] By inhibiting this pathway, these compounds effectively starve the bacteria of essential iron, leading to a bacteriostatic or bactericidal effect. The methyl ester form, such as Methyl 5-phenylfuran-2-carboxylate, often exhibits improved solubility and cell permeability, making it a valuable prodrug or lead compound for further optimization.[5]

Mechanism of Action Diagram:

Caption: Inhibition of mycobacterial iron acquisition by 5-phenylfuran derivatives.

Other Potential Therapeutic Applications

The furan scaffold is present in a wide range of biologically active molecules, and derivatives of furan-2-carboxylic acid have been investigated for various other therapeutic effects, including:

-

Anticancer Activity: Furan derivatives have demonstrated cytotoxic effects against various cancer cell lines.[10]

-

Antibacterial and Antifungal Properties: The furan nucleus is a component of several antimicrobial agents.[11]

-

Anti-inflammatory Effects: Some furan-containing compounds have shown potential as anti-inflammatory agents.

Conclusion

Methyl 5-phenylfuran-2-carboxylate is a versatile heterocyclic compound with significant potential as a building block in organic synthesis and as a lead scaffold in drug discovery. Its synthesis can be achieved through robust and well-established methodologies, and its structure can be unequivocally determined using standard spectroscopic techniques. The proven activity of the broader class of 5-phenyl-furan-2-carboxylic acids as antimycobacterial agents highlights the therapeutic relevance of this molecular framework. Further investigation and derivatization of Methyl 5-phenylfuran-2-carboxylate could lead to the development of novel and effective therapeutic agents to combat infectious diseases and other significant health challenges.

References

-

Mori, M., Tresoldi, A., Cazzaniga, G., Meneghetti, F., & Villa, S. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1492. [Link]

-

RSC. (n.d.). Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(. Retrieved from [Link]

-

RSC. (n.d.). Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Retrieved from [Link]

-

ChemSrc. (2025, August 25). CAS#:52939-03-4 | 5-PHENYLFURAN-2-CARBOXYLIC ACID METHYL ESTER. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 5-phenylfuran-2-carboxylate (C12H10O3). Retrieved from [Link]

-

PubMed. (1981). Synthesis and antimicrobial Activity of methyl 5-nitro-3,4-diphenylfuran-2-carboxylate and related compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-formylfuran-2-carboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Keto-5-methyl-5-phenyl-furan-3-carboxylic acid methyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-5-phenylfuran-3-carboxylic acid. Retrieved from [Link]

-

Spectroscopy Online. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]

-

NIST. (n.d.). 2-Furancarboxaldehyde, 5-methyl-. Retrieved from [Link]

Sources

- 1. Methyl 5-phenylfuran-2-carboxylate | 52939-03-4 | Benchchem [benchchem.com]

- 2. CAS#:52939-03-4 | 5-PHENYLFURAN-2-CARBOXYLIC ACID METHYL ESTER | Chemsrc [chemsrc.com]

- 3. PubChemLite - Methyl 5-phenylfuran-2-carboxylate (C12H10O3) [pubchemlite.lcsb.uni.lu]

- 4. 2-methyl-5-phenylfuran-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. spectrabase.com [spectrabase.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antimicrobial Activity of methyl 5-nitro-3,4-diphenylfuran-2-carboxylate and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Furan Scaffold in Medicinal Chemistry and the Emergence of 5-Phenylfuran-2-carboxylates

An In-depth Technical Guide to the Biological Activity of Methyl 5-phenylfuran-2-carboxylate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

The furan ring system is a cornerstone in medicinal chemistry, prized for its versatile chemical reactivity and its presence in a multitude of bioactive natural products and synthetic drugs.[1] Its electron-rich nature and aromaticity allow for diverse interactions with biological targets.[1] Within this broad class of compounds, the 5-phenylfuran-2-carboxylate scaffold has garnered significant attention as a promising pharmacophore for the development of novel therapeutic agents.[2]

This technical guide focuses on the biological activity of Methyl 5-phenylfuran-2-carboxylate. It is important to note that while this specific molecule is a key synthetic intermediate, much of the currently available biological data has been generated for its parent acid, 5-phenylfuran-2-carboxylic acid, and its various substituted derivatives. Therefore, this guide will synthesize the existing research on these closely related analogs to provide a comprehensive understanding of the potential biological activities of the core scaffold. We will delve into the antimycobacterial, anticancer, and antimicrobial properties of this class of compounds, providing insights into their mechanisms of action, relevant experimental protocols, and a forward-looking perspective on their therapeutic potential.

Synthetic Pathways to the 5-Phenylfuran-2-carboxylate Core

The synthesis of Methyl 5-phenylfuran-2-carboxylate and its derivatives can be achieved through several established organic chemistry methodologies. One of the most prominent methods is the Meerwein arylation , which facilitates the introduction of an aryl group onto the furan ring.[2][3] This reaction typically involves the use of an arenediazonium salt, which is coupled to the furan derivative.

A representative synthetic scheme for a derivative, Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, is illustrated below.[3] This reaction provides a practical and adaptable route for generating a library of 5-arylfuran derivatives for biological screening.

Generalized Synthetic Protocol: Modified Meerwein Arylation

The following protocol is a generalized procedure based on the synthesis of a Methyl 5-phenylfuran-2-carboxylate derivative.[3]

Materials:

-

Substituted aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Methyl furan-2-carboxylate

-

Copper(II) Chloride (CuCl₂)

-

Acetone

-

Water

-

Ice bath

-

Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)

Step-by-Step Procedure:

-

Diazonium Salt Formation:

-

Dissolve the substituted aniline in 6 M HCl and cool the solution to 0 °C in an ice bath.

-

Slowly add an aqueous solution of NaNO₂ dropwise, maintaining the temperature between 0–5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Meerwein Arylation Reaction:

-

In a separate flask, prepare a solution of methyl furan-2-carboxylate and a catalytic amount of CuCl₂ in a mixture of acetone and water.

-

Add the freshly prepared diazonium salt solution dropwise to the furan solution under vigorous stirring.

-

Allow the reaction to warm to room temperature and continue stirring for 3 hours.

-

-

Work-up and Purification:

-

A precipitate will form as the reaction progresses. Filter the reaction mixture to collect the crude product.

-

Purify the crude product by flash column chromatography using an appropriate solvent system (e.g., cyclohexane-ethyl acetate) to yield the pure Methyl 5-phenylfuran-2-carboxylate derivative.

-

-

Characterization:

-

Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Antimycobacterial Activity: A Primary Therapeutic Target

One of the most well-documented biological activities of the 5-phenylfuran-2-carboxylic acid scaffold is its potent antimycobacterial effects, particularly against Mycobacterium tuberculosis.[2][3] These compounds have been identified as a promising new class of anti-virulence agents that function by disrupting the bacterium's ability to acquire iron, an essential nutrient for its survival and pathogenesis.[3]

Mechanism of Action: Inhibition of Salicylate Synthase (MbtI)

The primary molecular target of 5-phenylfuran-2-carboxylic acids in M. tuberculosis is the salicylate synthase MbtI.[2][3] This enzyme is crucial for the biosynthesis of siderophores, which are small molecules that chelate iron from the host environment and transport it into the bacterium. By inhibiting MbtI, these compounds effectively starve the bacteria of iron, thereby halting their growth and replication.

Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.

Antimicrobial Activity

The furan scaffold is a well-established pharmacophore in the design of antimicrobial agents. [1][4][5]Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. [4][6]For instance, Methyl 5-nitro-3,4-diphenylfuran-2-carboxylate has been synthesized and evaluated for its antimicrobial properties. [6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Bacterial growth medium (e.g., Mueller-Hinton broth)

-

Test compounds

-

96-well microplates

-

Incubator

Step-by-Step Procedure:

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test bacteria (e.g., 5 x 10⁵ CFU/mL) in the growth medium.

-

-

Serial Dilution:

-

Perform a two-fold serial dilution of the test compound in the growth medium in a 96-well plate.

-

-

Inoculation:

-

Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (medium only).

-

-

Incubation:

-

Incubate the plate at 37 °C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Conclusion and Future Directions

Methyl 5-phenylfuran-2-carboxylate and its derivatives represent a promising class of compounds with a diverse range of potential biological activities. The most compelling evidence to date points towards their utility as antimycobacterial agents that target the essential iron acquisition pathway of M. tuberculosis. Furthermore, preliminary studies on related furan structures suggest that this scaffold also holds potential for the development of novel anticancer and antimicrobial agents.

Future research should focus on a number of key areas:

-

Direct Biological Evaluation: A thorough investigation of the biological activities of the parent compound, Methyl 5-phenylfuran-2-carboxylate, is warranted to establish a baseline for structure-activity relationship (SAR) studies.

-

Mechanism of Action Studies: For anticancer and antimicrobial activities, the specific molecular targets and signaling pathways involved need to be elucidated.

-

Lead Optimization: The synthesis and screening of a broader library of derivatives will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Promising lead compounds should be advanced to in vivo models of disease to assess their efficacy and safety in a more complex biological system.

By pursuing these research avenues, the full therapeutic potential of the 5-phenylfuran-2-carboxylate scaffold can be unlocked, potentially leading to the development of new and effective treatments for infectious diseases and cancer.

References

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2022, November 12). MDPI. [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

-

Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. (2020, May 15). ResearchGate. [Link]

-

Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert. [Link]

-

Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. PMC. [Link]

-

Synthesis and antimicrobial Activity of methyl 5-nitro-3,4-diphenylfuran-2-carboxylate and related compounds. (1981, March). PubMed. [Link]

-

Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. (2015, January 30). Brieflands. [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

-

Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. PMC. [Link]

-

Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. PMC - NIH. [Link]

-

Synthesis, Antimicrobial Activity and Acid Dissociation Constants of Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate Derivatives. (2018, March 1). PubMed. [Link]

-

Furan: A Promising Scaffold for Biological Activity. ResearchGate. [Link]

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. Methyl 5-phenylfuran-2-carboxylate | 52939-03-4 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. brieflands.com [brieflands.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and antimicrobial Activity of methyl 5-nitro-3,4-diphenylfuran-2-carboxylate and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Characterization of Methyl 5-Phenylfuran-2-Carboxylate: A Technical Guide for Structural Elucidation

Executive Summary

Methyl 5-phenylfuran-2-carboxylate (CAS: 52939-03-4) is a privileged pharmacophore and a critical synthetic intermediate in modern drug discovery. Derivatives of the 5-arylfuran-2-carboxylate scaffold are actively investigated as inhibitors of the mycobacterium-specific salicylate synthase MbtI for novel antitubercular therapies[1], and as modulators of Hypoxia-Inducible Factor (HIF) pathways[2]. Accurate structural elucidation of this scaffold is paramount for downstream structure-activity relationship (SAR) studies. This whitepaper provides a rigorous, causality-driven analysis of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles.

Synthesis & Validation Workflow

To obtain high-purity methyl 5-phenylfuran-2-carboxylate for spectroscopic analysis, researchers typically employ a palladium-catalyzed Suzuki-Miyaura cross-coupling[3]. Methyl 5-bromofuran-2-carboxylate is reacted with phenylboronic acid in the presence of a Pd catalyst. The crude product is then purified via flash column chromatography to yield the target compound as a white solid or pale yellow oil[1][4].

Workflow for the synthesis, purification, and spectroscopic validation of the target compound.

Spectroscopic Data & Causality Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the definitive tool for mapping the electronic environment of the furan and phenyl rings[5].

Proton (¹H) NMR (CDCl₃, 300/400 MHz): The ¹H NMR spectrum is highly diagnostic due to the distinct electronic push-pull system of the molecule[1][4].

-

Methoxy Protons (-OCH₃): Appear as a sharp singlet at δ 3.89 - 3.92 ppm . The electronegative oxygen of the ester strongly deshields these aliphatic protons.

-

Furan Protons (H-3 and H-4): The furan ring exhibits an AB spin system. H-3 appears at δ 7.25 (d, J = 3.5 Hz) ; it is significantly deshielded due to the electron-withdrawing resonance effect of the adjacent carbonyl group. H-4 appears at δ 6.74 (d, J = 3.5 Hz) , shielded by the electron-donating resonance of the furan oxygen, though slightly offset by the adjacent phenyl ring.

-

Phenyl Protons: The ortho protons (H-2', H-6') resonate downfield at δ 7.75 - 7.82 (m, 2H) due to the combined anisotropic effect of the furan ring and extended conjugation. The meta and para protons appear at δ 7.32 - 7.50 (m, 3H) [3][6].

Carbon (¹³C) NMR (CDCl₃, 75/100 MHz):

-

Carbonyl Carbon (C=O): δ 159.9 - 160.4 ppm . The highly deshielded nature is typical for conjugated esters[1].

-

Furan C-5 (ipso to phenyl): δ 153.1 - 154.4 ppm . Deshielded by the adjacent oxygen and phenyl conjugation[1][3].

-

Furan C-2 (ipso to ester): δ 144.0 - 147.2 ppm [1].

-

Furan C-3 & C-4: δ 120.0 ppm and δ 107.0 - 113.4 ppm , respectively[1][3].

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy validates the functional groups through their vibrational modes, heavily influenced by the molecule's extended conjugation[1].

-

C=O Stretch (Ester): A strong, sharp peak at 1717 - 1689 cm⁻¹ . The conjugation of the ester with the aromatic furan ring lowers the stretching frequency compared to isolated aliphatic esters (~1740 cm⁻¹)[1].

-

C-H Aromatic Stretch: 3172, 3117, 3025 cm⁻¹ [1].

-

C=C Aromatic Stretch: 1518, 1469, 1429 cm⁻¹ (furan and phenyl ring skeletal vibrations)[1].

Mass Spectrometry (MS)

Electron Ionization (EI-MS) at 70 eV reveals the molecular weight and structural connectivity through predictable, thermodynamically driven fragmentation pathways.

-

Molecular Ion [M]⁺: m/z 202 (58% relative abundance). Confirms the exact mass (C₁₂H₁₀O₃).

-

Base Peak: m/z 187 (100%). Results from the loss of a methyl radical (•CH₃, -15 Da), forming a highly stable, conjugated fragment.

-

Secondary Fragment: m/z 115 (50%). Represents the loss of the ester group and carbonyl carbon, followed by rearrangement to a highly stable phenylcyclopropenyl cation (C₉H₇⁺).

Quantitative Data Summary

| Technique | Signal / Peak | Assignment | Causality / Structural Significance |

| ¹H NMR | δ 3.89 - 3.92 (s, 3H) | -OCH₃ | Deshielded by the electronegative ester oxygen. |

| ¹H NMR | δ 7.25 (d, J=3.5 Hz, 1H) | Furan H-3 | Deshielded by the electron-withdrawing C=O group. |

| ¹H NMR | δ 6.74 (d, J=3.5 Hz, 1H) | Furan H-4 | Shielded by furan oxygen resonance. |

| ¹³C NMR | δ 159.9 - 160.4 | C=O (Ester) | Highly deshielded sp² carbon, typical of conjugated esters. |

| FT-IR | 1717 - 1689 cm⁻¹ | C=O Stretch | Frequency lowered due to conjugation with the furan ring. |

| EI-MS | m/z 202 (58%) | [M]⁺ | Confirms the molecular weight of C₁₂H₁₀O₃. |

| EI-MS | m/z 187 (100%) | [M - CH₃]⁺ | Base peak; formation of a stable conjugated ion. |

| EI-MS | m/z 115 (50%) | [C₉H₇]⁺ | Loss of ester group; forms stable phenylcyclopropenyl cation. |

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following standardized, self-validating protocols must be adhered to when characterizing this compound:

Protocol 1: High-Resolution NMR Acquisition

-

Sample Preparation: Dissolve 10-15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm)[1].

-

Instrument Calibration: Insert the NMR tube into a 400 MHz spectrometer. Perform automated tuning and matching (ATMA) for the ¹H and ¹³C nuclei to maximize probe sensitivity.

-

Locking and Shimming (Self-Validation Step): Lock the magnetic field to the deuterium resonance of CDCl₃. Perform gradient shimming (Z1-Z5) until the lock signal is maximized. Validation: The TMS peak full-width at half-maximum (FWHM) must be < 1.0 Hz to ensure magnetic field homogeneity.

-

Acquisition:

-

¹H NMR: 16 scans, 30° pulse angle, relaxation delay (D1) of 1.0 s.

-

¹³C NMR: 512-1024 scans, power-gated broadband proton decoupling (WALTZ-16), D1 of 2.0 s to ensure complete relaxation of quaternary carbons.

-

-

Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier Transformation (FT). Phase and baseline correct manually.

Protocol 2: FT-IR KBr Pellet Preparation & Analysis

-

Background Scan: Collect a background spectrum of the empty sample compartment using 32 scans at 4 cm⁻¹ resolution to subtract atmospheric H₂O and CO₂.

-

Pellet Preparation: Grind 1-2 mg of the compound with 100 mg of anhydrous, IR-grade Potassium Bromide (KBr) in an agate mortar[1][8].

-

Pressing: Transfer the fine powder to a mechanical die and apply 10 tons of pressure for 2 minutes under a vacuum to form a transparent pellet.

-

Acquisition & Validation: Scan the pellet from 4000 to 400 cm⁻¹ (32 scans). Validation: The baseline transmittance at 4000 cm⁻¹ must be >80%; a lower value indicates a poorly pressed pellet or moisture contamination, requiring sample recreation.

Protocol 3: EI-MS Analysis

-

Tuning (Self-Validation Step): Calibrate the mass spectrometer using Perfluorotributylamine (PFTBA). Ensure accurate mass assignment and optimal peak shape across the m/z 50-600 range before injecting the sample.

-

Injection: Introduce the sample via a Direct Insertion Probe (DIP) or via GC-MS (using a non-polar capillary column like HP-5MS).

-

Ionization: Apply an electron energy of 70 eV. Maintain the ion source temperature at 230°C to prevent sample condensation.

-

Acquisition: Scan from m/z 50 to 300. Verify the presence of the m/z 202 molecular ion and the diagnostic m/z 187 base peak.

References

-

Triflic Acid Catalyzed Cycloisomerization Reactions of Donor-Acceptor Cyclopropanes Source: datapdf.com URL:[Link]

-

Ligand-free, atom-efficient Suzuki-Miyaura type cross-coupling Source: electronicsandbooks.com URL:[Link]

-

Iron acquisition as Target for new antitubercular drugs - AIR Unimi Source: unimi.it URL:[Link]

-

Supporting Information: Aerobic Oxidative α-Arylation of Furans with Boronic Acids Source: rsc.org URL:[Link]

-

Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor Source: researchgate.net URL:[Link]

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Methyl 5-phenylfuran-2-carboxylate | 52939-03-4 | Benchchem [benchchem.com]

- 6. datapdf.com [datapdf.com]

- 7. scribd.com [scribd.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pharmacological Profile of 5-Phenylfuran-2-Carboxylate Derivatives: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The furan ring is a privileged heterocyclic motif in medicinal chemistry, capable of mimicking phenyl rings while offering distinct electronic and pharmacokinetic properties that can be advantageous for drug design[1][2]. Among the vast landscape of furan-containing compounds, the 5-phenylfuran-2-carboxylate scaffold has emerged as a particularly versatile and potent core for developing novel therapeutic agents. These derivatives have demonstrated a remarkable breadth of pharmacological activities, including significant anti-inflammatory, anticancer, and antimicrobial effects. This technical guide provides a comprehensive analysis of the pharmacological profile of this chemical class, synthesizing data from numerous studies to offer field-proven insights for researchers and drug development professionals. We will explore the key mechanisms of action, present structure-activity relationship (SAR) data, and provide detailed experimental protocols to empower further investigation into this promising scaffold.

Core Pharmacological Activities and Mechanisms of Action

The therapeutic potential of 5-phenylfuran-2-carboxylate derivatives stems from their ability to interact with a variety of biological targets. The strategic placement of the phenyl group at the 5-position and the carboxylate moiety at the 2-position of the furan ring creates a chemical architecture ripe for modulation of key physiological pathways.

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a hallmark of numerous diseases, and targeting its mediators is a primary goal of modern pharmacology[3]. 5-Phenylfuran-2-carboxylate derivatives have shown considerable promise as anti-inflammatory agents through multiple mechanisms.

A. Inhibition of Phosphodiesterase 4 (PDE4)

One of the most significant anti-inflammatory mechanisms for this class is the inhibition of phosphodiesterase type 4 (PDE4)[4]. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a critical second messenger that suppresses the activity of inflammatory cells. By inhibiting PDE4, these derivatives increase intracellular cAMP levels, leading to a reduction in the release of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α).

A study focused on a series of 5-phenyl-2-furan derivatives identified compounds with potent PDE4B inhibitory activity and the ability to block lipopolysaccharide (LPS)-induced TNF-α release[5]. Notably, one derivative exhibited a lower IC50 value (1.4 µM) against PDE4 than the established inhibitor rolipram (2.0 µM) and showed good in vivo activity in animal models of asthma and sepsis[5]. Molecular docking studies suggest that substituents on the phenyl ring, such as methoxy groups, can enhance inhibitory activity by interacting favorably with the metal-binding pocket of the PDE4B enzyme[5].

B. Modulation of Other Inflammatory Pathways

Beyond PDE4, these compounds exhibit broad anti-inflammatory effects. Certain derivatives have been shown to inhibit fMLP-induced neutrophil degranulation and the release of histamine from mast cells, key events in the allergic and inflammatory response[6]. Other studies, utilizing in-vitro protein denaturation assays, have demonstrated the ability of these molecules to prevent the denaturation of proteins, a well-established cause of inflammation[7]. The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are linked to the inhibition of cyclooxygenase (COX) enzymes, which catalyze the synthesis of pro-inflammatory prostaglandins[7]. It is plausible that some 5-phenylfuran-2-carboxylate derivatives exert their effects through a similar mechanism.

Table 1: Representative Anti-inflammatory Activity of Furan Derivatives

| Compound Class | Target/Assay | Potency (IC50) | Key Findings | Reference |

| 5-Phenyl-2-furan derivative (5j) | PDE4 Enzyme | 1.4 µM | More potent than rolipram; effective in in vivo asthma models. | [5] |

| 5-(Substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivative (7) | Protein Denaturation | 419.05 µg/ml | Electron-releasing groups on the phenyl ring enhanced activity. | [7] |

| 5-(2'-alkoxycarbonyl substituted phenoxy)furan-2-carboxylate (11c) | Mast Cell Histamine Release | Strong Inhibition | Identified as a novel lead with excellent anti-allergic and anti-inflammatory activities. | [6] |

Anticancer Activity

The furan scaffold is present in numerous compounds with cytotoxic and antitumorigenic properties[8]. Derivatives of 5-phenylfuran-2-carboxylate have been evaluated against a range of human cancer cell lines, demonstrating significant potential as anticancer agents[9].

A. Cytotoxicity and Apoptosis Induction

The primary mechanism investigated is the direct cytotoxic effect on cancer cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound[10]. Phenyl 5-bromofuran-2-carboxylate derivatives have shown potent cytotoxic effects against cervical cancer (HeLa), leukemia (K562, MOLT-4), and liver cancer (HepG2) cell lines[10][9]. Further investigation into related 4-thiazolidinone derivatives containing a nitrofuran moiety revealed that their anticancer effect is mediated by inducing apoptosis, a form of programmed cell death. This was confirmed by observing an increase in the generation of reactive oxygen species (ROS) and elevated concentrations of pro-apoptotic proteins like Bax and cytochrome C[11].

B. Modulation of Pro-Survival Signaling Pathways

A critical aspect of cancer progression is the aberrant activation of intracellular signaling cascades that promote cell growth and survival[10]. 5-Phenylfuran-2-carboxylate derivatives are hypothesized to exert their anticancer effects by modulating these key pathways, particularly the PI3K/Akt/mTOR and NF-κB signaling pathways[10][12]. The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, and its dysregulation is a common feature in many cancers[10]. By inhibiting this pathway, these compounds can effectively halt uncontrolled cell growth.

Caption: Potential inhibition points for furan derivatives in the PI3K/Akt/mTOR pathway.

Table 2: Comparative Cytotoxicity (IC50, µM) of Furan and Benzofuran Derivatives

| Compound ID | Derivative Class | HeLa (Cervical) | K562 (Leukemia) | MOLT-4 (Leukemia) | Reference |

| 1c | Benzofuran | 25 | 30 | 180 | [10] |

| 1e | Benzofuran | 40 | 35 | 45 | [10] |

| 3a | Benzofuran | 20 | 25 | 30 | [10] |

| 8c | Furan Carboxylate | 62.37 µg/mL* | - | - | [9] |

| Note: Value for compound 8c is reported in µg/mL against HeLa cells. |

Antimicrobial Properties

The search for novel antimicrobial agents is critical in the face of growing drug resistance[9]. Furan-based structures have been identified as promising scaffolds for this purpose. Specifically, 5-phenyl-furan-2-carboxylic acids have emerged as a novel class of antimycobacterial agents. Their mechanism of action is particularly innovative, as they are believed to interfere with iron homeostasis in mycobacterial species, a critical process for bacterial survival and pathogenesis[4][13].

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of 5-phenylfuran-2-carboxylate derivatives is highly dependent on the nature and position of substituents on both the phenyl and furan rings.

-

Substituents on the Phenyl Ring: For anti-inflammatory activity, the presence of electron-releasing or electron-donating groups (e.g., -NH2) on the phenyl ring appears to increase potency[7]. In contrast, for anticancer activity, hydrophobic groups on the N-phenyl ring of related benzofuran-2-carboxamides were found to potentiate both cytotoxicity and NF-κB inhibitory activity[10].

-

The Carboxylate Moiety: The conversion of the carboxylate ester to an amide (carboxamide) can significantly influence biological activity, often enhancing target affinity and pharmacokinetic properties through improved hydrogen bonding capabilities[8][14].

-

The Furan Ring: The introduction of a bromine atom at the 5-position not only influences the electronic properties of the scaffold but also provides a reactive handle for further chemical modifications via cross-coupling reactions, allowing for the synthesis of diverse compound libraries[1][15].

Key Experimental Methodologies

To ensure the reproducibility and validation of findings, a detailed and robust experimental protocol is essential. The following section outlines a standard procedure for assessing the cytotoxic effects of 5-phenylfuran-2-carboxylate derivatives.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol describes the determination of the cytotoxic effects of test compounds on human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay[10].

Principle: The assay measures the metabolic activity of viable cells. Mitochondrial succinate dehydrogenase in living cells reduces the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is directly proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., HeLa, K562)

-

96-well microtiter plates

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds (5-phenylfuran-2-carboxylate derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette and microplate reader

Procedure:

-

Cell Seeding: a. Harvest exponentially growing cells and perform a cell count. b. Dilute the cell suspension to a density of 1 x 10^5 cells/mL in complete culture medium. c. Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: a. Prepare a stock solution of each test compound in DMSO. b. Create a series of serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations. c. After the 24-hour incubation, carefully remove the old medium from the wells. d. Add 100 µL of the medium containing the various compound concentrations to the respective wells. Include wells for a vehicle control (medium with DMSO, same percentage as the highest compound concentration) and a positive control (a known cytotoxic drug).

-

MTT Incubation: a. Incubate the plate for another 48-72 hours at 37°C with 5% CO2. b. Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well. c. Incubate the plate for an additional 4 hours at 37°C, allowing the formazan crystals to form.

-

Formazan Solubilization and Measurement: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the purple crystals. c. Gently shake the plate for 10-15 minutes to ensure complete dissolution. d. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control cells using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. b. Plot the percentage of cell viability against the compound concentration on a logarithmic scale to generate a dose-response curve. c. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) from the curve.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The 5-phenylfuran-2-carboxylate scaffold represents a highly promising and versatile platform for the development of new therapeutic agents. The diverse pharmacological profile, spanning anti-inflammatory, anticancer, and antimicrobial activities, highlights its significant potential. The ability to readily modify the core structure through established synthetic chemistry allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

-

Lead Optimization: Systematic modification of lead compounds identified in initial screenings to improve efficacy and reduce off-target effects.

-

Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by the most potent derivatives.

-

In Vivo Studies: Advancing promising candidates to preclinical animal models to evaluate their efficacy, safety, and pharmacokinetic profiles in a whole-organism context.

-

Exploration of New Targets: Leveraging the versatility of the scaffold to explore its potential against other therapeutic targets and disease indications.

By continuing to explore the rich chemistry and pharmacology of this compound class, the scientific community can unlock its full potential to address unmet medical needs.

References

-

Cui, Z., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 207, 112795. [Link]

-

Kumar, S., et al. (n.d.). Anti-Inflammatory Activity of 5-(Substituted-Phenyl)-3-(Furan-2-Yl)-4,5- Dihydro-1h-Pyrazole Derivatives. ResearchGate. [Link]

-

Lin, C., et al. (n.d.). Synthesis and biological activity of 5-(2′-alkoxycarbonyl substituted phenoxy)furan-2-carboxylic acid derivatives. ResearchGate. [Link]

-

Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]

-

Ivanova, Y., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Processes, 10(10), 1997. [Link]

-

Abdel-Aziem, A., et al. (n.d.). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Allied Business Academies. [Link]

-

De Vita, D., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1511. [Link]

-

Krátký, M., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 16(8), 1152. [Link]

-

Szlachcikowska, E., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. International Journal of Molecular Sciences, 24(21), 15598. [Link]

-

Abdulmalik, O., et al. (2023). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. ACS Pharmacology & Translational Science. [Link]

-

Obisesan, O., et al. (2022). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Chemistry, 4(4), 1339-1353. [Link]

-

Mumtaz, F., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(21), 7246. [Link]

-

Averkiev, B., et al. (2023). Fascinating Furanosteroids and Their Pharmacological Profile. Biomolecules, 13(8), 1184. [Link]

-

Al-Ostath, O., et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 29(12), 2901. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fascinating Furanosteroids and Their Pharmacological Profile [mdpi.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Exploring the Therapeutic Potential of Furan-Based Compounds: A Technical Guide to Rational Drug Design

Executive Summary The furan scaffold has cemented its status as a "privileged structure" in modern medicinal chemistry. This whitepaper provides an in-depth, mechanistic exploration of furan-based compounds, detailing their pharmacodynamic advantages, structural liabilities, and the self-validating methodologies required to successfully shepherd these molecules through the drug development pipeline.

The Furan Scaffold: A Bioisosteric Powerhouse in Lead Optimization

As a Senior Application Scientist, I often approach lead optimization not merely as a structural exercise, but as a strategic modulation of a molecule's physicochemical destiny. The phenyl group is a ubiquitous scaffold in medicinal chemistry, crucial for ligand-receptor interactions[1]. However, its high lipophilicity and susceptibility to oxidative metabolism often lead to unfavorable pharmacokinetic profiles and the formation of reactive metabolites[1].

Enter the furan ring. As a five-membered aromatic heterocycle containing a single oxygen atom, furan serves as a highly effective bioisostere for the phenyl ring[2].

The Causality of Substitution: The ether oxygen in the furan ring contributes critical hydrogen bond acceptor capacity, fundamentally altering the hydrophilic-lipophilic balance of the molecule compared to a purely carbocyclic phenyl ring[2]. This targeted reduction in lipophilicity can drastically improve aqueous solubility while maintaining, or even enhancing, the required steric bulk for receptor binding[1].

Comparative Pharmacodynamics: Phenyl vs. Furan Substitutions

The decision to replace a phenyl ring with a furan is driven by the goal of improving potency, selectivity, or metabolic stability[1]. However, the biological activity of furan-based compounds is intricately linked to the nature and position of substituents, particularly at the C2 and C5 positions[3].

Table 1: Quantitative SAR Impact of Furan Substitution in Lead Optimization

| Parameter / Metric | Phenyl-Containing Scaffold | Furan-Containing Bioisostere | Causality / Mechanistic Impact |

| Receptor Affinity | High hydrophobic interaction | Enhanced H-bond acceptor capacity | The furan oxygen engages in novel dipole interactions with target kinase hinge regions. |

| Anticancer Potency (Chalcones) | Baseline IC50 (Compound 8) | >17-fold increase in potency (Compound 9)[3] | Furan integration alters the dihedral angle, optimizing the pharmacophore's fit into the binding pocket[3]. |

| Lung Cancer (A549) IC50 | Typically >100 µM | 43.38 µM (Compound 3e)[4] | Furan-bearing carbohydrazide derivatives enhance interaction with apoptotic proteins[4]. |

| Metabolic Stability | Prone to standard CYP450 oxidation | Susceptible to reactive epoxide formation[1] | Requires electron-withdrawing groups (e.g., nitro) at C2/C5 to deactivate the ring against oxidative cleavage[2]. |

Mechanisms of Action: Targeting Cellular Pathways

Furan derivatives exert profound antimicrobial and anticancer effects by targeting multiple cellular processes[5]. For instance, in antimicrobial applications, the nitro group on nitrofurantoin undergoes reductive activation within bacterial cells, producing reactive intermediates that disrupt ribosomal function[2].

In oncology, furan-fused chalcones and carbohydrazide derivatives have demonstrated potent antiproliferative effects[4]. The causality here lies in the furan ring's ability to modulate kinase signaling pathways, such as the PI3K/Akt axis, ultimately restoring apoptotic function in malignant cells[5].

Fig 1. Mechanistic pathway of PI3K/Akt inhibition by furan derivatives inducing apoptosis.

Experimental Methodologies: Building a Self-Validating System

In drug development, a protocol must be a self-validating system. If an assay fails, the architecture of the experiment must explicitly tell you why it failed. Below are the field-proven protocols for synthesizing and evaluating furan-based therapeutics.

Protocol A: Synthesis of Furan-Fused Chalcones via Claisen-Schmidt Condensation

Causality: The choice of a base-catalyzed multicomponent reaction ensures high atom economy, while the rigid furan core dictates the stereochemistry of the resulting enone system.

-

Reagent Preparation: Dissolve the furan-2-carboxaldehyde (1 equivalent) in a non-aqueous solvent such as anhydrous toluene. Validation: Anhydrous conditions prevent premature hydrolysis of the aldehyde.

-

Condensation: Add the corresponding acetophenone derivative (1.1 equivalents) followed by a catalytic amount of base (e.g., KOH). Stir at room temperature for 12-24 hours.

-

Reaction Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). Validation: The complete disappearance of the starting furan-2-carboxaldehyde confirms conversion.

-

Purification: Quench the reaction with ice water, extract with dichloromethane, and purify the crude product via silica gel column chromatography.

Protocol B: In Vitro Anticancer Evaluation (MTT Assay)

Causality: The MTT assay measures cellular metabolic activity as a proxy for viability. To ensure trustworthiness, the protocol must include both vehicle controls (to baseline 100% viability) and positive controls (to validate the assay's dynamic range)[3].

-

Cell Seeding: Plate A549 lung cancer cells in a 96-well plate at a density of 5×103 to 1×104 cells/well[3]. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere. Validation: This 24-hour window ensures cells are in the exponential log-growth phase prior to treatment.

-

Compound Treatment: Treat cells with a concentration gradient of the furan derivative (e.g., 1 µM to 500 µM)[3]. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours[3]. Causality: Viable cells will reduce the yellow tetrazolium salt into purple formazan crystals via mitochondrial succinate dehydrogenase.

-

Solubilization & Measurement: Discard the media and dissolve the formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value—the concentration causing 50% inhibition of cell growth—from the dose-response curve[5].

Fig 2. Self-validating experimental workflow from furan synthesis to biological screening.

Pharmacokinetic Liabilities & Rational Lead Optimization

While furan is a privileged scaffold, it is not without liabilities. The electron-rich nature of the furan ring makes it highly reactive in electrophilic substitution reactions[2]. In vivo, furan rings can undergo cytochrome P450-mediated oxidation, leading to the formation of reactive cis-enedione or epoxide metabolites[1],[2].

The Causality of Toxicity: These electrophilic intermediates can covalently bind to cellular nucleophiles (such as glutathione or hepatic proteins), leading to hepatotoxicity.

The Optimization Strategy: As medicinal chemists, we mitigate this risk by strategically placing electron-withdrawing groups (EWGs) at the C2 and C5 positions[2]. For example, the addition of a nitro group not only deactivates the furan ring against oxidative epoxidation but also serves as the mechanistic trigger for antimicrobial activity via reductive activation[2].

Conclusion

The strategic incorporation of the furan scaffold represents a masterclass in bioisosteric replacement. By understanding the causal relationships between the furan ring's stereoelectronics, its metabolic fate, and its target interactions, drug development professionals can harness its full therapeutic potential across oncology, infectious diseases, and beyond.

References

- Source: benchchem.

- Source: orientjchem.

- Source: benchchem.

- Source: benchchem.

- Source: researchgate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Synthesis and Characterization of Methyl 5-Phenylfuran-2-carboxylate Derivatives

The furan nucleus is a foundational scaffold in a multitude of natural products and pharmaceuticals, prized for its distinct electronic properties and its role as a bioisostere for other aromatic systems.[1] Among its varied forms, 5-phenylfuran-2-carboxylate derivatives are of significant interest in medicinal chemistry, forming the core of compounds investigated for a range of biological activities, including potential antimycobacterial and phosphodiesterase type 4 (PDE4) inhibitory effects.[2][3] This guide offers a detailed exploration of the synthesis and structural elucidation of these valuable compounds, providing field-proven insights and robust protocols for researchers in drug discovery and organic synthesis.

Part 1: Synthetic Strategies for the Furan Core

The construction of the substituted furan ring is a pivotal step in accessing methyl 5-phenylfuran-2-carboxylate derivatives. While numerous methods exist for furan synthesis, the Paal-Knorr synthesis remains a highly versatile and widely adopted strategy.[1][4] Modern advancements, particularly in transition-metal catalysis and microwave-assisted synthesis, have further expanded the synthetic chemist's toolkit.

The Paal-Knorr Furan Synthesis: A Cornerstone Methodology

First reported in 1884, the Paal-Knorr synthesis is a robust method for preparing substituted furans from 1,4-dicarbonyl compounds.[1][5] The reaction is typically facilitated by acid catalysis, which drives an intramolecular cyclization followed by dehydration to yield the aromatic furan ring.[4]

Causality Behind the Mechanism: The reaction's efficiency hinges on several key transformations.[1][6] The process is initiated by the protonation of one carbonyl group, which increases its electrophilicity. This is followed by the tautomerization of the second carbonyl to its enol form. The crucial ring-forming step is an intramolecular nucleophilic attack of the enol oxygen on the protonated carbonyl carbon, which is often the rate-determining step.[1][5] Subsequent dehydration of the resulting hemiacetal intermediate forges the stable aromatic furan ring.[4]

Caption: The Paal-Knorr mechanism for furan synthesis.